molecular formula C9H8FNO4 B597274 Ethyl 2-fluoro-3-nitrobenzoate CAS No. 1214379-18-6

Ethyl 2-fluoro-3-nitrobenzoate

Cat. No. B597274
M. Wt: 213.164
InChI Key: MFXTZNGCDRNCKK-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.163 Da .


Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-3-nitrobenzoate is 1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3-nitrobenzoate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthetic Applications and Molecular Studies

Ethyl 2-fluoro-3-nitrobenzoate serves as a precursor in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of guanine-mimetic libraries through a process involving ice-cooled suspension and nitric acid addition, highlighting its role in creating compounds for phenotypic screening (Miller & Mitchison, 2004). This demonstrates the compound's utility in drug discovery and biological studies.

Moreover, the compound's derivatives are investigated for their structural properties and interactions. For example, the synthesis and crystal structures of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block, which include a derivative of ethyl 2-fluoro-3-nitrobenzoate, show the importance of hydrogen bonds in crystal packing (Yeong et al., 2018). This research provides insights into the design of materials with specific crystallographic properties.

Development of Heterocyclic Compounds

Ethyl 2-fluoro-3-nitrobenzoate is a key starting material in heterocyclic oriented synthesis (HOS), enabling the preparation of various condensed nitrogenous cycles. It demonstrates versatility in generating benzimidazoles, benzotriazoles, quinoxalinones, and other heterocycles, proving significant for drug discovery and chemical synthesis (Křupková et al., 2013). This underscores the compound's role in diversifying synthetic routes to novel pharmaceuticals.

Materials Science and Engineering

In the field of materials science, ethyl 2-fluoro-3-nitrobenzoate and its analogs are explored for their potential in creating advanced materials. Research on the third-order nonlinear optical properties of hydrazone derivatives, which can be derived from such compounds, indicates their potential for applications in photonic devices due to their significant nonlinear optical behavior (Nair et al., 2022). This highlights the compound's contribution to the development of optical materials with promising applications in technology.

Safety And Hazards

Ethyl 2-fluoro-3-nitrobenzoate may pose certain hazards. Safety information suggests avoiding contact with skin and eyes, and avoiding breathing in dust, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethyl 2-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXTZNGCDRNCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-3-nitrobenzoate

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